molecular formula C12H7ClF4N2O2 B11093067 methyl (2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-4,4,4-trifluorobut-2-enoate

methyl (2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-4,4,4-trifluorobut-2-enoate

Cat. No.: B11093067
M. Wt: 322.64 g/mol
InChI Key: RAYNIKPBKYEAGZ-JXMROGBWSA-N
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Description

METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a cyano group, a trifluoromethyl group, and a substituted aniline moiety

Preparation Methods

The synthesis of METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the aniline derivative: The starting material, 3-chloro-4-fluoroaniline, is reacted with appropriate reagents to introduce the cyano and trifluoromethyl groups.

    Esterification: The intermediate product is then subjected to esterification to form the final compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE can be compared with similar compounds such as:

    2-Chloro-4-fluoroaniline: A simpler aniline derivative with similar substituents.

    2-Chloro-6-fluoroaniline: Another aniline derivative with a different substitution pattern.

The uniqueness of METHYL (E)-3-(3-CHLORO-4-FLUOROANILINO)-2-CYANO-4,4,4-TRIFLUORO-2-BUTENOATE lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H7ClF4N2O2

Molecular Weight

322.64 g/mol

IUPAC Name

methyl (E)-3-(3-chloro-4-fluoroanilino)-2-cyano-4,4,4-trifluorobut-2-enoate

InChI

InChI=1S/C12H7ClF4N2O2/c1-21-11(20)7(5-18)10(12(15,16)17)19-6-2-3-9(14)8(13)4-6/h2-4,19H,1H3/b10-7+

InChI Key

RAYNIKPBKYEAGZ-JXMROGBWSA-N

Isomeric SMILES

COC(=O)/C(=C(\C(F)(F)F)/NC1=CC(=C(C=C1)F)Cl)/C#N

Canonical SMILES

COC(=O)C(=C(C(F)(F)F)NC1=CC(=C(C=C1)F)Cl)C#N

Origin of Product

United States

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